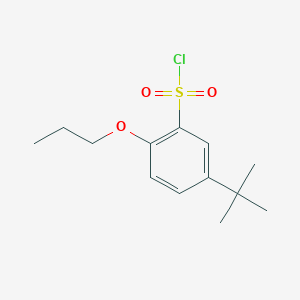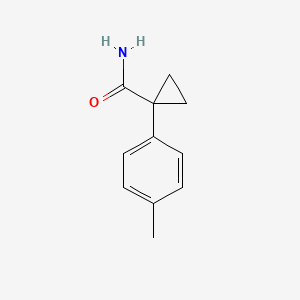
1-(4-Methylphenyl)cyclopropanecarboxamide
Descripción general
Descripción
1-(4-Methylphenyl)cyclopropanecarboxamide, also known as MPC, is a cyclopropane-containing compound. It has a CAS number of 681153-26-4 and a molecular formula of C11H13NO . This compound has shown potential in various fields of research and industry due to its unique pharmacological properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to a carboxamide group and a 4-methylphenyl group . The molecular weight of this compound is 175.23 g/mol.Aplicaciones Científicas De Investigación
Potential HIV-1 Inhibitor
1-(4-Methylphenyl)cyclopropanecarboxamide has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).
Bradykinin B1 Antagonist
It has been studied as part of cyclopropanecarboxamide derived bradykinin B(1) antagonists, showing potential in providing compounds with improved pharmacokinetic profiles and enhanced receptor occupancy (Kuduk et al., 2007).
Antiproliferative Activity
A derivative of this compound exhibited significant inhibitory activity against some cancer cell lines, indicating potential antiproliferative activity (Lu et al., 2021).
New Approach to Cyclopropanecarboxamides
Research has explored a base-catalyzed cyclization approach to cyclopropanecarboxamides, offering new methods for synthesizing these compounds (Mekhael et al., 2011).
Inhibiting Tubulin Polymerization
Studies have shown that certain cyclopropanecarboxamide derivatives, like CA224, can block cancer cell growth by inhibiting tubulin polymerization and inducing apoptosis in transformed cells (Mahale et al., 2014).
Antidopaminergic Agents
Synthesis of certain cyclopropanecarboxamides has been explored for potential use as antidopaminergic agents, which can be relevant in treatments for psychiatric conditions (Yamaguchi et al., 2003).
Novel Synthesis Approaches
Research has focused on the development of novel synthesis approaches for creating di- and trisubstituted cyclopropanecarboxamides, which has implications for producing a variety of pharmacologically active compounds (Parella et al., 2013).
Propiedades
IUPAC Name |
1-(4-methylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNWXLKGGJLMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B3149833.png)
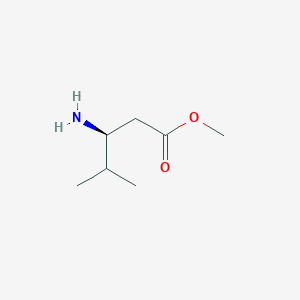
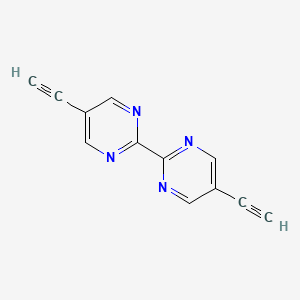
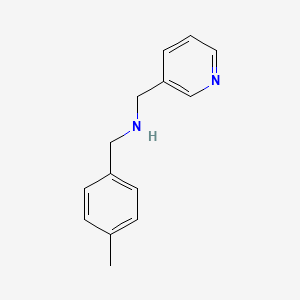
![5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3149871.png)


![2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline](/img/structure/B3149891.png)
![Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane](/img/structure/B3149893.png)
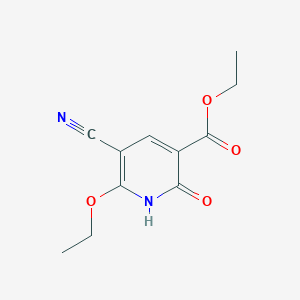
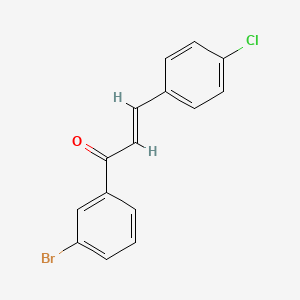
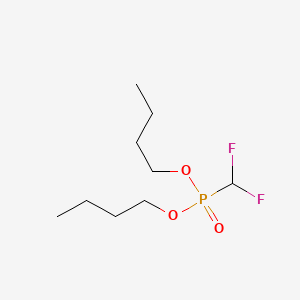
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)
